molecular formula C20H29N7O B4816426 4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine

4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine

Cat. No.: B4816426
M. Wt: 383.5 g/mol
InChI Key: UJIKKGMQZAHXPO-UHFFFAOYSA-N
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Description

This compound is a triazine derivative characterized by:

  • A 1,3,5-triazine core substituted at position 4 with a piperazinomethyl group linked to a 2-methoxyphenyl moiety.
  • A piperidino group at position 6 and an amine at position 2.

The synthesis of such compounds typically involves multi-step nucleophilic substitutions on triazine precursors (e.g., cyanuric chloride), with careful optimization of reaction conditions (e.g., temperature, solvent) to achieve high purity and yield .

Properties

IUPAC Name

4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O/c1-28-17-8-4-3-7-16(17)26-13-11-25(12-14-26)15-18-22-19(21)24-20(23-18)27-9-5-2-6-10-27/h3-4,7-8H,2,5-6,9-15H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIKKGMQZAHXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions .

Chemical Reactions Analysis

4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Analogues with Variations in Aromatic Substituents

Compound Name Substituent Modifications Key Properties Biological Activity Reference
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine - 4-Chlorophenyl at position 6
- 4-Methylpiperazine at position 4
- Submicromolar affinity for histamine H4 receptor (H4R)
- Selective H4R antagonist
Anti-inflammatory, analgesic
6-(4-Methoxyphenyl)-4-(4-methylpiperidinyl)-1,3,5-triazin-2-amine - 4-Methoxyphenyl at position 6
- 4-Methylpiperidine at position 4
- Improved solubility due to methoxy group
- Antileukemic activity (IC50: 2.5–15 µM)
Anticancer (leukemia cell lines)
N-(2-methoxyphenyl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine - Pyridinylpiperazine at position 4
- 2-Methoxyphenyl at position 2
- Enhanced CNS penetration due to pyridine moiety
- Procognitive effects
Neuroprotection, 5-HT6 receptor modulation

Key Observations :

  • Substituent Position Matters : The 2-methoxyphenyl group in the target compound may confer distinct receptor-binding properties compared to 4-methoxyphenyl analogues, which show improved solubility .
  • Piperazine vs. Piperidine : Piperazine-containing derivatives (e.g., H4R antagonists in ) often exhibit higher receptor selectivity than piperidine-substituted analogues.

Functional Analogues with ENT Inhibitory Activity

Compound Name Structure Selectivity Mechanism Reference
FPMINT
(4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine)
- Fluorophenylpiperazine
- Naphthyl group
ENT2 > ENT1 Irreversible, non-competitive inhibition
Compound 3c (FPMINT analogue) - Fluorophenylpiperazine
- Meta-chlorobenzene
ENT1/ENT2 dual inhibition Reduces Vmax of nucleoside uptake

Comparison with Target Compound :

  • The target compound lacks the naphthyl or halogenated aryl groups critical for ENT2 selectivity in FPMINT .
  • Structural modifications (e.g., adding halogens to the phenyl ring) could enhance its transporter inhibition profile.

Triazine Derivatives with CNS Activity

Compound Name Structural Features Pharmacological Profile Key Findings Reference
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine - Dichlorophenoxypropyl group
- Methylpiperazine
- 5-HT6 receptor antagonism
- Procognitive effects
Reduces neurotoxicity in SH-SY5Y cells
4-(Piperidin-1-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine - Pyridinylpiperazine
- Piperidine
- Hypothetical CNS activity (unconfirmed) Structural similarity to 5-HT6 modulators

Implications for Target Compound :

  • The 2-methoxyphenyl group may limit CNS penetration compared to smaller substituents (e.g., methyl or halogen groups) .
  • Piperidine at position 6 could reduce metabolic instability compared to morpholine or pyrrolidine derivatives .

Biological Activity

The compound 4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities. This article will explore its biological activity, including anticancer properties, neuropharmacological effects, and other relevant pharmacological activities.

Molecular Structure

The molecular formula of the compound is C18H24N6OC_{18}H_{24}N_{6}O with a molecular weight of approximately 344.43 g/mol. The structure includes a triazine ring, piperazine moiety, and a methoxyphenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to triazine derivatives exhibit significant anticancer properties. For instance, research on pyrazolo[4,3-e][1,2,4]triazine derivatives has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . These compounds were found to induce apoptosis through the activation of caspases and modulation of key apoptotic pathways.

Case Study: Anticancer Mechanism

In one study, a derivative similar to our compound was tested against breast cancer cells. The results indicated that the compound increased the expression of pro-apoptotic proteins (Bax) while suppressing anti-apoptotic factors (NF-κB), leading to enhanced apoptosis .

Neuropharmacological Effects

Triazine derivatives have been investigated for their neuropharmacological effects. Compounds with piperazine rings often exhibit anxiolytic and antidepressant activities. The presence of the methoxyphenyl group may enhance these effects by modulating neurotransmitter systems.

Research Findings on Neuropharmacology

A study focusing on piperazine derivatives demonstrated their ability to interact with serotonin receptors, leading to increased serotonin levels in the brain. This mechanism is crucial for developing new antidepressants .

Antimicrobial Activity

Some derivatives of triazine compounds have shown antimicrobial properties against various pathogens. For instance, studies have reported that pyrazole-based compounds exhibit notable antifungal and antibacterial activities .

Comparative Table of Biological Activities

Activity TypeCompound TypeObserved EffectReference
AnticancerTriazine DerivativesInduces apoptosis in cancer cells
NeuropharmacologicalPiperazine DerivativesAnxiolytic effects
AntimicrobialPyrazole CompoundsEffective against fungi and bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine
Reactant of Route 2
Reactant of Route 2
4-{[4-(2-Methoxyphenyl)piperazino]methyl}-6-piperidino-1,3,5-triazin-2-amine

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